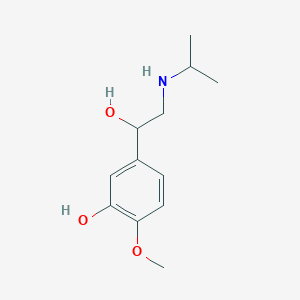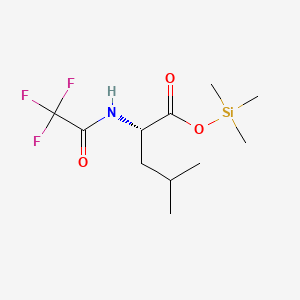
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester is a derivative of the amino acid l-leucine. This compound is characterized by the presence of a trifluoroacetyl group and a trimethylsilyl ester group, which modify the properties of the parent amino acid. The molecular formula of this compound is C11H20F3NO3Si, and it has a molecular weight of 299.3621 .
Métodos De Preparación
The synthesis of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester typically involves the reaction of l-leucine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This is followed by the reaction with trimethylsilyl chloride to form the trimethylsilyl ester. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the reactions .
Análisis De Reacciones Químicas
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Aplicaciones Científicas De Investigación
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .
Comparación Con Compuestos Similares
Similar compounds to l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester include:
l-Leucine, N-(trifluoroacetyl)-, butyl ester: This compound has a butyl ester group instead of a trimethylsilyl ester group, which affects its solubility and reactivity.
l-Leucine, N-(trifluoroacetyl)-, sec-butyl ester: This compound has a sec-butyl ester group, which also influences its chemical properties and applications.
l-Leucine, N-(trifluoroacetyl)-, ethyl ester: This compound has an ethyl ester group, providing different reactivity and stability compared to the trimethylsilyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
52558-82-4 |
|---|---|
Fórmula molecular |
C11H20F3NO3Si |
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1 |
Clave InChI |
ATOHQYRAXZLOPS-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


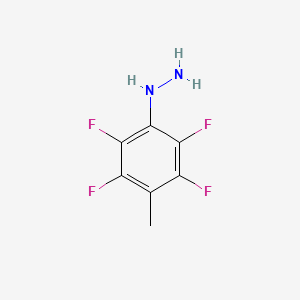

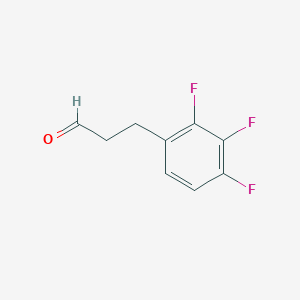
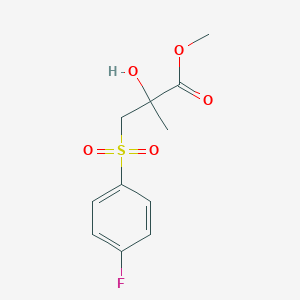
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

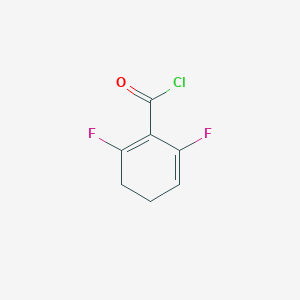

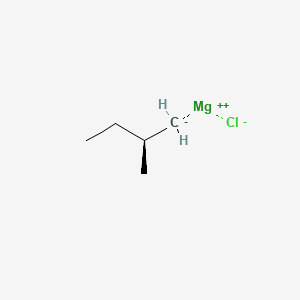
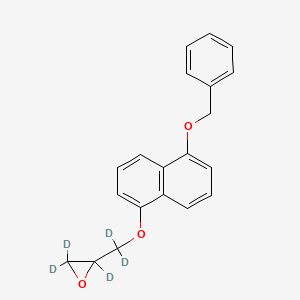
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)

